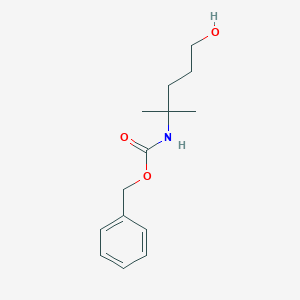
Benzyl (5-hydroxy-2-methylpentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-hydroxy-2-methylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of benzyl N-(5-oxo-2-methylpentan-2-yl)carbamate.
Reduction: Formation of benzyl N-(5-hydroxy-2-methylpentan-2-yl)amine.
Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxy and methyl groups.
N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the hydroxy-2-methylpentan-2-yl group.
Phenyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate is unique due to the presence of both a hydroxy group and a methyl group on the pentan-2-yl chain. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from other carbamates.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,9-6-10-16)15-13(17)18-11-12-7-4-3-5-8-12/h3-5,7-8,16H,6,9-11H2,1-2H3,(H,15,17) |
Clé InChI |
DFFHCXLDAJHBIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















